2,5-Diisopropylphenol
2,5-Diisopropylphenol
2,5-diisopropylphenol is a monoterpenoid.
2, 5-Diisopropylphenol belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropylphenol can be found in herbs and spices. This makes 2, 5-diisopropylphenol a potential biomarker for the consumption of this food product.
2, 5-Diisopropylphenol belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropylphenol can be found in herbs and spices. This makes 2, 5-diisopropylphenol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
35946-91-9
VCID:
VC0050405
InChI:
InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3
SMILES:
CC(C)C1=CC(=C(C=C1)C(C)C)O
Molecular Formula:
C12H18O
Molecular Weight:
178.27 g/mol
2,5-Diisopropylphenol
CAS No.: 35946-91-9
Reference Standards
VCID: VC0050405
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
CAS No. | 35946-91-9 |
---|---|
Product Name | 2,5-Diisopropylphenol |
Molecular Formula | C12H18O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 2,5-di(propan-2-yl)phenol |
Standard InChI | InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 |
Standard InChIKey | VFNUNYPYULIJSN-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)O |
Canonical SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)O |
Melting Point | 95.5°C |
Physical Description | Solid |
Description | 2,5-diisopropylphenol is a monoterpenoid. 2, 5-Diisopropylphenol belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropylphenol can be found in herbs and spices. This makes 2, 5-diisopropylphenol a potential biomarker for the consumption of this food product. |
Synonyms | 2,5-Bis(1-methylethyl)phenol |
PubChem Compound | 93189 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume